![molecular formula C23H23N3O6 B4579450 6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Descripción general
Descripción
6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a piperazine ring, and a nitrobenzoyl group, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the piperazine ring: The chromen-2-one derivative is then reacted with piperazine under basic conditions to form the piperazinylmethyl derivative.
Attachment of the nitrobenzoyl group: Finally, the piperazinylmethyl derivative is acylated with 4-methyl-3-nitrobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one.
Reduction: Formation of 6-methoxy-4-{[4-(4-methyl-3-aminobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-ethoxy-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
- 7-methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
- 4-methoxy-2H-chromen-2-one
Uniqueness
6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
6-methoxy-4-[[4-(4-methyl-3-nitrobenzoyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-15-3-4-16(11-20(15)26(29)30)23(28)25-9-7-24(8-10-25)14-17-12-22(27)32-21-6-5-18(31-2)13-19(17)21/h3-6,11-13H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFPUDTTYNSKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B4579377.png)
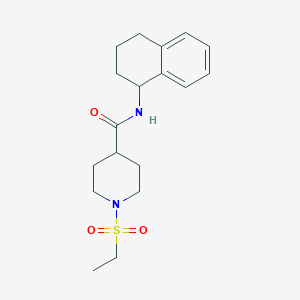
![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)
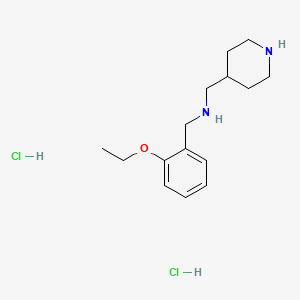
![N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)
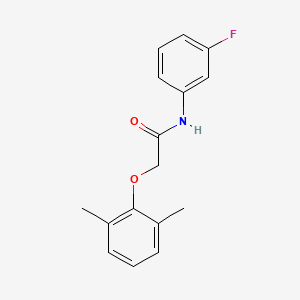
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
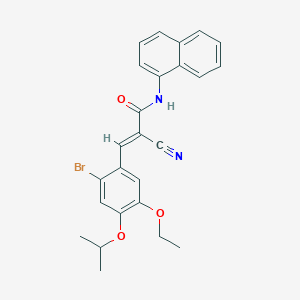
![[7-(4-Fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone](/img/structure/B4579447.png)
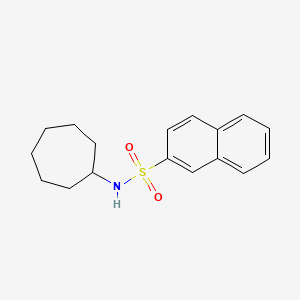
![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)
![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4579485.png)
